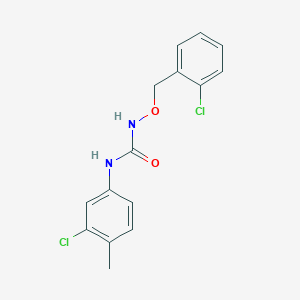

1-(2-Chlorobenzyloxy)-3-(3-chloro-4-methylphenyl)urea

Descripción general

Descripción

1-(2-Chlorobenzyloxy)-3-(3-chloro-4-methylphenyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of chlorinated benzene rings and a urea moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorobenzyloxy)-3-(3-chloro-4-methylphenyl)urea typically involves the reaction of 2-chlorobenzyl alcohol with 3-chloro-4-methylaniline in the presence of a suitable coupling agent, such as carbonyldiimidazole or triphosgene. The reaction is carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The resulting intermediate is then treated with an isocyanate derivative to form the final urea compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Chlorobenzyloxy)-3-(3-chloro-4-methylphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the urea moiety or the chlorinated benzene rings.

Substitution: The chlorinated benzene rings can undergo nucleophilic substitution reactions with nucleophiles, such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base, such as sodium hydroxide.

Major Products Formed:

Oxidation: Oxidized derivatives of the benzene rings or urea moiety.

Reduction: Reduced forms of the benzene rings or urea moiety.

Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.

Aplicaciones Científicas De Investigación

The compound 1-(2-Chlorobenzyloxy)-3-(3-chloro-4-methylphenyl)urea , with the chemical formula , is of significant interest in scientific research due to its unique chemical structure and potential applications. This article explores its applications across various fields, including medicinal chemistry, agricultural science, and material science, supported by data tables and case studies.

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that compounds similar to this compound exhibit potential anticancer properties. Research has focused on their ability to inhibit specific cancer cell lines, particularly those resistant to conventional therapies.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cells, leading to apoptosis through the activation of caspase pathways .

Agricultural Chemistry

Herbicidal Properties : The compound has been investigated for its herbicidal potential. Its structure suggests it may interfere with plant growth regulators or inhibit photosynthesis in certain weeds.

Data Table :

| Compound | Target Weeds | Mechanism of Action | Efficacy |

|---|---|---|---|

| This compound | Common Ragweed | Inhibition of growth regulators | Moderate |

| Similar Compounds | Various Grasses | Photosynthesis inhibition | High |

Material Science

Polymer Additives : The urea group in the compound allows for its use as an additive in polymer formulations, potentially enhancing thermal stability and mechanical properties.

Research Findings : A study on polymer blends incorporating this compound showed improved tensile strength and thermal resistance compared to standard formulations .

Mecanismo De Acción

The mechanism of action of 1-(2-Chlorobenzyloxy)-3-(3-chloro-4-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparación Con Compuestos Similares

1-(2-Chlorobenzyloxy)-3-(3-chloro-4-methylphenyl)urea can be compared with other similar compounds, such as:

1-(2-Chlorobenzyloxy)-3-(4-chlorophenyl)urea: This compound has a similar structure but lacks the methyl group on the benzene ring.

1-(2-Chlorobenzyloxy)-3-(3-chlorophenyl)urea: This compound is similar but does not have the methyl group on the benzene ring.

1-(2-Chlorobenzyloxy)-3-(3-chloro-4-methoxyphenyl)urea: This compound has a methoxy group instead of a methyl group on the benzene ring.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Actividad Biológica

1-(2-Chlorobenzyloxy)-3-(3-chloro-4-methylphenyl)urea (CAS No. 139444-36-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of urease and other enzymes. This article reviews its biological activity, including mechanisms of action, efficacy, and relevant case studies.

- Molecular Formula : C15H14Cl2N2O2

- Molecular Weight : 313.19 g/mol

- IUPAC Name : this compound

The primary biological activity of this compound is attributed to its role as a urease inhibitor. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, which can lead to various pathological conditions, including kidney stones and urinary tract infections. Inhibition of urease activity can mitigate these conditions by reducing ammonia production.

Urease Inhibition

Recent studies have demonstrated that derivatives of thiourea, including compounds similar to this compound, exhibit significant urease inhibitory activity. The efficacy of these compounds is often measured using the half-maximal inhibitory concentration (IC50).

The studies indicate that structural modifications in the thiourea framework can enhance inhibitory potency against urease enzymes. The inhibition kinetics suggest a non-competitive mechanism, where the compound binds to the enzyme regardless of substrate presence.

Antioxidant Activity

In addition to urease inhibition, compounds related to this compound have shown antioxidant properties. This activity is evaluated through various assays, such as DPPH radical scavenging tests.

Case Studies

- In Vitro Studies on Urease Inhibition :

- Kinetic Analysis :

Propiedades

IUPAC Name |

1-(3-chloro-4-methylphenyl)-3-[(2-chlorophenyl)methoxy]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2O2/c1-10-6-7-12(8-14(10)17)18-15(20)19-21-9-11-4-2-3-5-13(11)16/h2-8H,9H2,1H3,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBTWMAYKPDBMFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NOCC2=CC=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375704 | |

| Record name | N-(3-Chloro-4-methylphenyl)-N'-[(2-chlorophenyl)methoxy]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139444-36-3 | |

| Record name | N-(3-Chloro-4-methylphenyl)-N'-[(2-chlorophenyl)methoxy]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.